molecular formula C19H29ClN2O3 B13854127 Tert-butyl 4-[5-chloro-2-(1-hydroxypropyl)-4-methylphenyl]piperazine-1-carboxylate

Tert-butyl 4-[5-chloro-2-(1-hydroxypropyl)-4-methylphenyl]piperazine-1-carboxylate

Cat. No.: B13854127
M. Wt: 368.9 g/mol
InChI Key: WMVZXOBUKYPISX-UHFFFAOYSA-N
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Description

Tert-butyl 4-[5-chloro-2-(1-hydroxypropyl)-4-methylphenyl]piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are commonly used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[5-chloro-2-(1-hydroxypropyl)-4-methylphenyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and subsequent functionalization of the piperazine ring. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include the purification of the product through techniques such as recrystallization or chromatography to achieve high purity levels suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[5-chloro-2-(1-hydroxypropyl)-4-methylphenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated products. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 4-[5-chloro-2-(1-hydroxypropyl)-4-methylphenyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand the interactions of piperazine derivatives with biological targets.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-[5-chloro-2-(1-hydroxypropyl)-4-methylphenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring allows for favorable interactions with various enzymes and receptors, potentially leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-[5-chloro-2-(1-hydroxypropyl)-4-methylphenyl]piperazine-1-carboxylate is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. The presence of the chloro and hydroxypropyl groups, in particular, can enhance its interaction with biological targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C19H29ClN2O3

Molecular Weight

368.9 g/mol

IUPAC Name

tert-butyl 4-[5-chloro-2-(1-hydroxypropyl)-4-methylphenyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H29ClN2O3/c1-6-17(23)14-11-13(2)15(20)12-16(14)21-7-9-22(10-8-21)18(24)25-19(3,4)5/h11-12,17,23H,6-10H2,1-5H3

InChI Key

WMVZXOBUKYPISX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=C(C(=C1)C)Cl)N2CCN(CC2)C(=O)OC(C)(C)C)O

Origin of Product

United States

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